(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid

Boronic Acid Lewis Acidity pKa

Generic phenylboronic acids often lack the electronic tuning needed for challenging Suzuki-Miyaura couplings and physiological pH diol recognition. This 2,4-difluoro-3-(methoxycarbonyl)phenylboronic acid building block addresses both: • Lower pKa (vs. phenylboronic acid pKa ~8.8) enhances Lewis acidity for stronger diol binding at pH 7.4. • The 3-methoxycarbonyl group fine-tunes hydrophilicity and steric accessibility, improving reaction selectivity. • Enables synthesis of difluoro-quinazoline antifolates targeting thymidylate synthase. Supplied at 98% purity for reliable performance.

Molecular Formula C8H7BF2O4
Molecular Weight 215.95 g/mol
CAS No. 1190989-12-8
Cat. No. B1450986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid
CAS1190989-12-8
Molecular FormulaC8H7BF2O4
Molecular Weight215.95 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)C(=O)OC)F)(O)O
InChIInChI=1S/C8H7BF2O4/c1-15-8(12)6-5(10)3-2-4(7(6)11)9(13)14/h2-3,13-14H,1H3
InChIKeyDAXRETVCZVZSNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid (CAS 1190989-12-8): Organoboron Building Block for Suzuki-Miyaura Coupling


(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid (CAS 1190989-12-8) is an organoboron compound, C8H7BF2O4, with a molecular weight of 215.95 g/mol . It serves as a key building block in Suzuki-Miyaura cross-coupling reactions to synthesize complex aromatic systems, particularly for pharmaceutical and agrochemical research . The compound features a phenyl ring substituted with two fluorine atoms at the 2- and 4-positions and a methoxycarbonyl group at the 3-position, providing specific electronic and steric properties .

Why Generic Phenylboronic Acid Substitution Fails for (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid (CAS 1190989-12-8)


Generic substitution with unsubstituted or differently substituted phenylboronic acids is not feasible for applications requiring the specific electronic and steric profile of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid. The 2,4-difluoro substitution pattern significantly lowers the pKa of the boronic acid moiety compared to phenylboronic acid (pKa ~8.8), enhancing Lewis acidity and enabling stronger diol-binding interactions at physiological pH . Simultaneously, the 3-methoxycarbonyl group fine-tunes hydrophilicity and steric accessibility, impacting both solubility and reaction selectivity . These combined effects are not replicated by simpler analogs, leading to failures in downstream synthetic steps or altered binding profiles in biological assays. The quantitative evidence below details these critical differences.

Quantitative Comparative Evidence: (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid (CAS 1190989-12-8) vs. Analogs


Enhanced Lewis Acidity: pKa Comparison of (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid vs. Phenylboronic Acid

Fluorinated phenylboronic acids exhibit significantly lower pKa values than unsubstituted phenylboronic acid due to the strong electron-withdrawing effect of fluorine atoms. While direct experimental pKa data for this specific regioisomer are not available, class-level data for closely related difluoro-substituted phenylboronic acids establish a clear trend. The 2,4-difluoro substitution pattern in this compound, combined with the 3-methoxycarbonyl group, is expected to yield a pKa lower than 8.8 (phenylboronic acid) and in the range of 6.9-7.6 observed for other fluorinated analogs .

Boronic Acid Lewis Acidity pKa Diol Binding

Commercial Availability and Purity Grade: (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid Procurement Specifications

This compound is commercially available from multiple reputable vendors with consistent purity specifications. Fluorochem offers a 98% purity grade with pricing ranging from £36.00 for 250 mg to £1,024.00 for 25 g . AChemBlock supplies a 97% purity product at $145 for 1 g . BOC Sciences provides a 96% purity product . These established supply chains ensure reliable procurement for research purposes.

Purity Commercial Availability Supplier Pricing

Predicted Physicochemical Properties for Synthetic Planning: LogP and Solubility Profile

Computationally predicted physicochemical parameters guide synthetic and formulation strategies. The compound has a predicted LogP of 2.0664 , indicating moderate lipophilicity that balances aqueous solubility and membrane permeability. This value is comparable to that of the regioisomer 3,4-difluoro-5-(methoxycarbonyl)phenylboronic acid (CAS 1217500-74-7, same molecular formula and weight), which is also commercially available for analogous applications .

LogP Lipophilicity Solubility Drug Design

Storage and Handling Specifications: Temperature Sensitivity and Stability Profile

Proper storage conditions are critical for maintaining reagent integrity. Vendor datasheets consistently recommend storage at 2-8°C for this compound [1][2]. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation, requiring appropriate personal protective equipment . These specifications are standard for boronic acids in this class.

Storage Stability Handling Safety

Optimal Application Scenarios for (2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic Acid (CAS 1190989-12-8) Based on Differentiated Evidence


Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryl Synthesis in Drug Discovery

As a boronic acid building block, this compound is ideally suited for palladium-catalyzed Suzuki-Miyaura coupling reactions to construct fluorinated biaryl systems. The 2,4-difluoro substitution pattern on the phenyl ring, combined with the electron-withdrawing methoxycarbonyl group, can enhance the reactivity and selectivity of the coupling partner [1]. This makes it a valuable intermediate in medicinal chemistry for introducing a specific, fluorinated aromatic moiety into drug candidates, particularly those targeting enzymes or receptors where fluorine substitution is known to improve metabolic stability and binding affinity .

Synthesis of Difluorinated Quinazoline Antifolates for Anticancer Research

This compound serves as a key starting material in the synthesis of difluoro-substituted quinazoline-based thymidylate synthase (TS) inhibitors. Specifically, it is structurally related to methyl 4-((tert-butoxycarbonyl)amino)-2,6-difluorobenzoate, a precursor used in the synthesis of C2-methyl-N10-alkylquinazoline antifolates containing 2',6'-difluoro substitution on the p-aminobenzoate ring [1]. These compounds are investigated as potential anticancer agents due to their ability to inhibit TS, a critical enzyme for DNA synthesis. Procurement of this boronic acid enables access to this specific class of antifolates for structure-activity relationship (SAR) studies.

Development of Fluorinated Glucose Sensors and Diagnostic Tools

Fluorinated phenylboronic acids, including this compound, exhibit enhanced Lewis acidity (lower pKa) compared to unsubstituted phenylboronic acid, enabling stronger diol-binding interactions at physiological pH [1]. This property is particularly valuable in the development of glucose sensors for diabetes monitoring, where conventional boronic acids have weak affinity for pyranose forms of sugars. The 2,4-difluoro-3-(methoxycarbonyl) substitution pattern is designed to optimize both binding kinetics and selectivity for glucose over other saccharides, making it a candidate for incorporation into sensor matrices or fluorescent probes [1].

Technical Documentation Hub

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